4-(tert-butyl)-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
Description
This compound features a 4-tert-butylbenzenesulfonamide moiety linked to an 8-methyl-substituted tetrahydronaphthobenzofuran scaffold. The tetrahydronaphthobenzofuran core provides structural rigidity, which may influence binding specificity.
Properties
IUPAC Name |
4-tert-butyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3S/c1-17-9-14-25-22(15-17)23-16-24(20-7-5-6-8-21(20)26(23)31-25)28-32(29,30)19-12-10-18(11-13-19)27(2,3)4/h5-8,10-13,16-17,28H,9,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARANPFIXPUHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
4-(tert-butyl)-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₂₃N₁O₂S
- Molecular Weight : 325.44 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide moiety suggests potential inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes.
- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain .
- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cellular models.
Pharmacological Effects
-
Anti-inflammatory Activity :
- Studies have shown that this compound can reduce pro-inflammatory cytokines in vitro, suggesting a role in inflammatory conditions.
-
Anticancer Potential :
- Preliminary investigations indicate that it may inhibit the proliferation of cancer cell lines through apoptosis induction.
-
Neuroprotective Effects :
- Research indicates potential neuroprotective effects against neurodegenerative diseases by modulating neuroinflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuroprotection | Modulation of neuroinflammation |
Case Studies
- Case Study 1 :
- Case Study 2 :
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Variations
The target compound is compared to three analogs (Table 1), focusing on substituent effects:
Table 1: Structural and Molecular Comparison
*Note: The target compound’s exact molecular formula is inferred from structural similarity to analogs.
Substituent Effects
Benzene Ring Modifications
- 4-Methyl (Analog 2) : Smaller substituent improves solubility but reduces hydrophobic interactions, possibly diminishing binding affinity .
Benzofuran Substituents
- 8-Methyl (Target) : A compact group that minimally disrupts the scaffold’s conformation.
- 8-tert-Butyl (Analog 1) : Increased steric hindrance may limit access to binding pockets in biological targets .
- 8-tert-Pentyl (Analog 2) : Greater bulk than tert-butyl, likely exacerbating steric challenges and metabolic instability .
Core Structure Variations
Implications for Structure-Activity Relationships (SAR)
- Lipophilicity vs. Solubility : The tert-butyl group in the target compound balances lipophilicity for membrane penetration while retaining moderate solubility via the sulfonamide group.
- Steric Effects : Smaller benzofuran substituents (e.g., 8-methyl) likely improve binding pocket compatibility compared to bulkier groups (e.g., tert-pentyl) .
- Electronic Effects : Ethoxy (Analog 1) introduces electron-donating properties, which may modulate electronic interactions with target proteins compared to electron-withdrawing sulfonamides .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis challenges include low yields due to steric hindrance from the tert-butyl group and competing side reactions during sulfonamide coupling. Optimization strategies include:
- Using palladium catalysts (e.g., Pd₂(dba)₃·CHCl₃) for coupling reactions, as demonstrated in analogous naphthyl sulfonamide syntheses .
- Stepwise protocols with AlCl₃-mediated Friedel-Crafts acylation, as seen in benzofuran derivative synthesis .
- Temperature control (e.g., 75–80°C for cyclization) to minimize decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen environments, particularly for the tetrahydronaphthobenzofuran core .
- FT-IR : For identifying sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-H bonds .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Q. How can solubility and purification challenges be addressed during synthesis?
- Solubility : Use polar aprotic solvents (e.g., DMF or THF) for reactions involving the sulfonamide group .
- Purification : Employ solid-phase extraction (SPE) with Oasis HLB cartridges, optimized for sulfonamides in environmental analyses .
Q. What initial biological screening methods are suitable for this compound?
- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase) due to sulfonamide moieties, following protocols for structurally similar compounds .
- Cell viability assays : Use MTT or resazurin-based methods to evaluate cytotoxicity in cancer cell lines .
Q. How do functional groups influence the compound’s reactivity and stability?
- Sulfonamide group : Prone to hydrolysis under strong acidic/basic conditions; stability tests in pH 2–9 buffers are recommended .
- tert-butyl group : Enhances lipophilicity but may sterically hinder reactions; computational modeling can predict steric effects .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potentials to identify reactive sites on the sulfonamide and benzofuran groups .
- Molecular docking : Simulate binding to proteins (e.g., COX-2) using software like AutoDock Vina, referencing analogous heterocyclic systems .
Q. How can analytical methods like LC-MS be optimized for quantifying trace amounts of this compound?
- Column selection : Use C18 columns with 2.6 µm particle size for high-resolution separation .
- Ionization : Electrospray ionization (ESI) in negative mode enhances detection of sulfonamide anions .
- Internal standards : Isotope-labeled analogs (e.g., deuterated sulfonamides) improve quantification accuracy .
Q. What strategies mitigate degradation during long-term storage?
- Storage conditions : Freeze samples at −18°C in amber vials to prevent photodegradation and hydrolysis .
- Lyophilization : Stabilize the compound as a lyophilized powder under inert gas (e.g., argon) .
Q. How can contradictions in solubility data across studies be resolved?
- Standardized protocols : Compare results using consistent solvent systems (e.g., DMSO:PBS ratios) .
- HPLC solubility assays : Measure equilibrium solubility via saturation shake-flask methods .
Q. What role does this compound play in multi-step synthetic applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
